Dichloroisoproterenol, (R)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

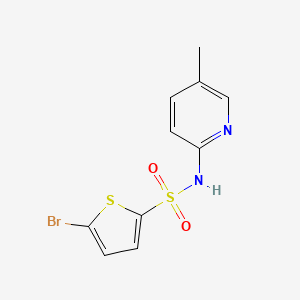

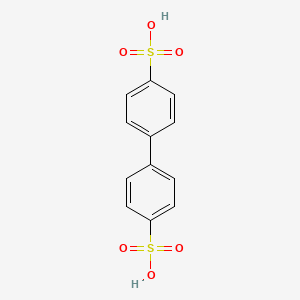

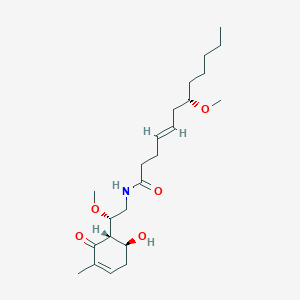

Dichloroisoproterenol, ®-, also known as Dichloroisoprenaline, was the first beta blocker ever developed. It is a non-selective beta-adrenergic receptor antagonist, meaning it can block both beta-1 and beta-2 adrenergic receptors. This compound has low potency and acts as a partial agonist/antagonist at these receptors .

Métodos De Preparación

The synthesis of Dichloroisoproterenol, ®-, involves several steps. One common method includes the enantioselective organocatalysed epoxidation of terminal alkenes followed by aminolysis reaction of epoxides with isopropylamine under mild reaction conditions . Another method involves the acetylcyanation of prochiral aldehydes catalyzed by a combination of a titanium-based Lewis acid catalyst and a biocatalyst . Industrial production methods often focus on optimizing yield and enantioselectivity, ensuring the production of the desired ®-enantiomer.

Análisis De Reacciones Químicas

Dichloroisoproterenol, ®-, undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a ketone or aldehyde.

Reduction: Reduction reactions can convert the ketone or aldehyde back to an alcohol.

Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Aplicaciones Científicas De Investigación

Dichloroisoproterenol, ®-, has been used in various scientific research applications:

Chemistry: It serves as a model compound for studying beta-adrenergic receptor antagonists and their interactions.

Biology: Researchers use it to understand the physiological effects of beta-blockers on different biological systems.

Medicine: Although it has low clinical utility, it paved the way for the development of more potent beta-blockers like propranolol.

Industry: It is used in the synthesis of other beta-blockers and related compounds.

Mecanismo De Acción

Dichloroisoproterenol, ®-, exerts its effects by binding to beta-adrenergic receptors, thereby blocking the action of endogenous catecholamines like epinephrine and norepinephrine. This inhibition prevents the activation of adenylate cyclase, reducing the production of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). This leads to decreased heart rate, reduced force of contraction, and vasodilation .

Comparación Con Compuestos Similares

Dichloroisoproterenol, ®-, is unique among beta-blockers due to its low potency and partial agonist/antagonist activity. Similar compounds include:

Pronethalol: A beta-blocker developed from Dichloroisoproterenol but withdrawn due to carcinogenicity.

Propranolol: The first clinically successful beta-blocker, developed from further modifications of Dichloroisoproterenol.

Nifenalol: Another beta-blocker synthesized using similar methods

Dichloroisoproterenol, ®-, remains a significant compound in the history of beta-blockers, providing valuable insights into the development of more effective and safer therapeutic agents.

Propiedades

Número CAS |

20879-16-7 |

|---|---|

Fórmula molecular |

C11H15Cl2NO |

Peso molecular |

248.15 g/mol |

Nombre IUPAC |

(1R)-1-(3,4-dichlorophenyl)-2-(propan-2-ylamino)ethanol |

InChI |

InChI=1S/C11H15Cl2NO/c1-7(2)14-6-11(15)8-3-4-9(12)10(13)5-8/h3-5,7,11,14-15H,6H2,1-2H3/t11-/m0/s1 |

Clave InChI |

VKMGSWIFEHZQRS-NSHDSACASA-N |

SMILES |

CC(C)NCC(C1=CC(=C(C=C1)Cl)Cl)O |

SMILES isomérico |

CC(C)NC[C@@H](C1=CC(=C(C=C1)Cl)Cl)O |

SMILES canónico |

CC(C)NCC(C1=CC(=C(C=C1)Cl)Cl)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![12-{[4-(Tert-butyl)phenyl]methyl}-8,9-dimethoxy-5,6-dihydro-2H--1,3-dioxoleno[4,5-g]isoquinolino[3,2-a]isoquinoline](/img/structure/B1213524.png)

![N-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methyl]-4-fluoro-N-(2-hydroxyethyl)benzamide](/img/structure/B1213534.png)

![3-[4-methyl-3-(methylthio)-1H-1,2,4-triazol-5-ylidene]-2-naphthalenone](/img/structure/B1213535.png)